molecular formula C12H13FO3 B067917 Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate CAS No. 193482-31-4

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate

Cat. No.: B067917
CAS No.: 193482-31-4
M. Wt: 224.23 g/mol
InChI Key: OFSFPYILRKIMON-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11FO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate can be synthesized through various methods. One common synthetic route involves the fluorination of ethyl benzoylacetate using aqueous hydrofluoric acid and iodosylbenzene (PhIO) in dichloromethane (CH2Cl2) . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-11(15)12(2,13)10(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSFPYILRKIMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443763
Record name Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193482-31-4
Record name Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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